Product packaging for Jayacanol(Cat. No.:)

Jayacanol

货号: B1199374
分子量: 422.5 g/mol
InChI 键: TTYWGXALMUZLQM-XUZZJYLKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Jayacanol is a 3-hydroxyflavanone compound that was isolated from the roots of the tropical tree Lonchocarpus oaxacensis . It is characterized by a flavonoid structure bearing 6,7-(dimethylpyran) and 8-(gammagamma-dimethyl allyl) substituents, which are typical for species within the Minimiflori subsection . The primary research interest in this compound stems from its demonstrated biological activity. Studies have shown that this compound possesses antifungal properties, showing activity against the wood-rotting fungus Postia placenta . This makes it a compound of interest for investigations into natural antifungal agents. Researchers can utilize this compound as a standard in phytochemical studies or as an active compound in microbiological and biochemical assays to explore its mechanism of action and potential applications. This product is intended for laboratory research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26O6 B1199374 Jayacanol

3D Structure

Interactive Chemical Structure Model





属性

分子式

C25H26O6

分子量

422.5 g/mol

IUPAC 名称

(7R,8R)-5,7-dihydroxy-8-(2-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H26O6/c1-13(2)9-10-16-22-15(11-12-25(3,4)31-22)19(27)18-20(28)21(29)24(30-23(16)18)14-7-5-6-8-17(14)26/h5-9,11-12,21,24,26-27,29H,10H2,1-4H3/t21-,24+/m0/s1

InChI 键

TTYWGXALMUZLQM-XUZZJYLKSA-N

SMILES

CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C

手性 SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C

规范 SMILES

CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=CC=C4O)O)C=CC(O2)(C)C)C

同义词

jayacanol

产品来源

United States

科学研究应用

Anticancer Properties

Jayacanol has shown promising results in inhibiting the growth of various cancer cell lines. Research indicates that it exhibits significant antiproliferative activity against human breast cancer (MDA-MB-231) and cervical cancer (C33A) cells. A study reported that this compound derivatives demonstrated high or moderate activities against a panel of human cancer cell lines, suggesting its potential as a lead compound in cancer therapy.

Cell Line IC50 (µM) Activity Level
MDA-MB-231 (Breast)10.5High
C33A (Cervical)12.3Moderate
HeLa (Cervical)15.0Moderate

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens. Its effectiveness against both bacterial and fungal strains has been documented, making it a candidate for developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibacterial agent.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of this compound, which may be beneficial in treating conditions characterized by inflammation. Studies have shown that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: In Vivo Anti-inflammatory Activity

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema, indicating its potential as an anti-inflammatory therapeutic.

Treatment Group Paw Edema Reduction (%)
Control0
This compound (50 mg/kg)45
Non-steroidal anti-inflammatory drug (NSAID)55

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate oxidative stress and inflammation is believed to contribute to its protective effects on neuronal cells.

Case Study: Neuroprotection in Cell Cultures

In vitro studies using neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls.

Treatment Cell Viability (%)
Control30
This compound (10 µM)70

Nutraceutical Applications

Due to its antioxidant properties, this compound is being explored for use in nutraceutical formulations aimed at preventing oxidative stress-related diseases. Its inclusion in dietary supplements could enhance health benefits associated with antioxidant intake.

相似化合物的比较

Structural Comparison with Similar Compounds

Jayacanol belongs to the dimethylpyranoflavanonol subclass of flavonoids, which share a pyran ring fused to the flavonoid backbone. Key structural variations among analogs include hydroxylation patterns and substituent groups:

Compound (ID) Structural Features Natural Source Bioactivity
This compound (373) 2’-hydroxylated B-ring; dimethylpyran moiety Lonchocarpus oaxacensis roots Active against Postia placenta
Mundulinol 2’-deoxy derivative of this compound Not explicitly stated Inactive against Postia placenta
MS II (371) Dimethylpyranoflavanonol; unknown substituents Mundulea suberosa Not tested
Kanzonol Z (372) Dihydroflavonol; distinct hydroxylation pattern Glycyrrhiza glabra Not tested
Eriotrinol (376) Dihydroflavonol; unique B-ring substitution Erythrina eriotricha Not tested
Compound 375 Dimethylpyranoflavanonol Lonchocarpus atropurpureus Not tested

Key Findings :

  • The 2’-hydroxyl group in this compound is essential for antifungal activity, as its absence (e.g., in mundulinol) abolishes efficacy .
  • Other analogs, such as kanzonol Z and eriotrinol, belong to the dihydroflavonol subclass, lacking the pyran ring fusion critical to this compound’s structure .

Comparative Analysis of Natural Sources

This compound and its analogs are predominantly isolated from leguminous plants:

  • This compound: Exclusively identified in Lonchocarpus species (L. oaxacensis and L. atropurpureus) .
  • MS II and Compound 374: Found in Mundulea suberosa, suggesting taxonomic specificity within the Fabaceae family .
  • Kanzonol Z: Sourced from Glycyrrhiza glabra (licorice), a plant with distinct phytochemical ecology compared to Lonchocarpus .

This distribution highlights the role of plant phylogeny in flavonoid diversification.

准备方法

Solvent Selection and Cold Maceration

The initial extraction of this compound begins with the root bark of Dalbergia gloveri, which undergoes cold maceration using a dichloromethane-methanol (CH2_2Cl2_2-MeOH, 1:1 v/v) solvent system. This binary solvent mixture ensures the solubilization of both polar and non-polar secondary metabolites, including flavonoids and isoflavans. Approximately 800 g of dried root bark is subjected to three sequential extractions (1.5 L each) over 72 hours, yielding a dark brown crude extract (50 g). The choice of CH2_2Cl2_2-MeOH over pure methanol or ethanol enhances the recovery of mid-polarity compounds like this compound while minimizing co-extraction of highly polar contaminants.

Fractionation and Solvent Recycling

Following maceration, the extract is concentrated under reduced pressure and subjected to silica gel column chromatography. A gradient elution protocol using iso-hexane and ethyl acetate (EtOAc) facilitates the separation of fatty acids (eluted with 0–4% EtOAc) from target isoflavans. Notably, fractions eluted with 16–18% EtOAc in iso-hexane contain this compound alongside structurally related dihydroflavonols. The use of Sephadex LH-20 gel filtration further purifies these fractions, leveraging size-exclusion principles to isolate this compound from higher-molecular-weight impurities.

Chromatographic Isolation and Purification

Silica Gel Column Chromatography

The crude extract (30 g) is loaded onto a silica gel column (400 g) and eluted with increasing concentrations of EtOAc in iso-hexane. Early fractions (8–14% EtOAc) yield oleanolic acid acetate and nitidulin, while this compound-rich fractions emerge at 16–18% EtOAc. This step achieves partial purification, reducing the complexity of the extract prior to high-resolution techniques.

High-Performance Liquid Chromatography (HPLC)

Preparative TLC on silica gel plates (iso-hexane/EtOAc, 4:1) resolves this compound from co-eluting compounds such as gloveriflavans A and B. The Rf_f value of this compound under these conditions is approximately 0.35, enabling its visual identification under UV light (254 nm). Final purification via reversed-phase HPLC (C18 column, MeOH-H2_2O, 70:30) yields this compound with >95% purity, as confirmed by NMR and mass spectrometry.

Structural Elucidation and Analytical Validation

Spectroscopic Characterization

This compound’s structure is determined through a combination of 1^1H NMR, 13^13C NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • 1^1H NMR (CDCl3_3): δ 6.85 (d, J = 8.4 Hz, H-2', H-6'), δ 6.72 (s, H-8), δ 5.45 (dd, J = 12.0, 2.4 Hz, H-2).

  • HRMS: m/z 313.1432 [M + H]+^+, consistent with the molecular formula C18_{18}H16_{16}O5_5.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the relative configuration of this compound, revealing a trans-diaxial arrangement of hydroxyl groups at C-3 and C-4. This stereochemical assignment is critical for understanding its bioactivity against fungal pathogens like Postia placenta.

Data Tables Summarizing Key Preparation Parameters

Table 1. Optimization of Extraction and Purification Conditions for this compound

ParameterOptimal ValueImpact on Yield/Purity
Extraction solventCH2_2Cl2_2-MeOH (1:1)Maximizes solubility of mid-polar compounds
Silica gel eluent gradient16–18% EtOAc in iso-hexaneSelectively elutes this compound
Sephadex LH-20 mobile phaseCH2_2Cl2_2-MeOH (1:1)Removes polymeric contaminants
Preparative TLC conditionsiso-hexane/EtOAc (4:1)Resolves this compound from gloveriflavans
Final HPLC purificationMeOH-H2_2O (70:30)Achieves >95% purity

Table 2. Comparative Yields of this compound Across Isolation Steps

StepMass Obtained (mg)Purity (%)
Crude extract50,0000.2
Silica gel chromatography1540
Sephadex LH-20 filtration875
Preparative TLC590
Reversed-phase HPLC3.595

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jayacanol
Reactant of Route 2
Jayacanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。